![molecular formula C17H14ClNO3 B2480781 1-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-1H-indole-2,3-dione CAS No. 620931-51-3](/img/structure/B2480781.png)
1-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related indole-2,3-dione derivatives involves complex chemical reactions, including aldol condensation and [1,2]-sigmatropic rearrangement, to yield fused aromatic and heteroaromatic compounds. A practical example includes the synthesis of methyl ketones or ethyl acetate reacting with aromatic α-bromo ketones in the presence of tert-butoxy- or diethylaminomagnesium bromide, producing 1-aryl-2,4-diones (Kel'in & Kozyrkov, 1998).
Molecular Structure Analysis
Crystal and molecular structure analyses of related compounds, such as 2-hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione, demonstrate the significance of intermolecular hydrogen bonds in stabilizing the molecular structure (Poorheravi et al., 2008). These analyses provide insights into how substituents like the 2-chloro-phenoxy group affect the overall stability and conformation of the molecule.
Chemical Reactions and Properties
Indole-2,3-dione derivatives participate in various chemical reactions, including photoinduced molecular transformations, which can lead to the synthesis of new heterocyclic compounds with potential biological activities (Kobayashi et al., 1993). Such reactions are crucial for expanding the utility of these compounds in synthesizing pharmacologically active molecules.
Physical Properties Analysis
The physical properties of indole-2,3-dione derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the crystal structure analysis reveals how substituents affect the molecule's packing in the solid state, impacting its solubility and thermal properties (Abdellaoui et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals, are determined by the functional groups present in the indole-2,3-dione derivatives. Studies on compounds like 5-chloro-1-(4-methoxybenzyl)indoline-2,3-dione showcase the influence of substituents on reactivity and potential applications in synthetic chemistry (Wu et al., 2011).
科学的研究の応用
Synthesis of Heterocyclic Compounds
Isatin and its derivatives, which share a similar core structure to the compound of interest, are pivotal in synthesizing a vast array of heterocyclic compounds. These substances exhibit a wide range of biological activities, making them significant for developing pharmaceuticals and conducting medical research. The versatility of isatin derivatives as building blocks allows for the creation of numerous N-heterocycles through reactions such as Pfitzinger, ring-opening, and ring expansion, suggesting that our compound could have similar utility in synthesizing new heterocyclic molecules with potential biological activities (Sadeghian & Bayat, 2022).
Environmental Impact and Removal Techniques
The compound's structure suggests it could share properties with phenoxy acids and their derivatives, which are notable for their environmental persistence and bioactivity. Research into the occurrence, fate, and removal of phenoxy acids in aquatic environments sheds light on the potential environmental impact and behavior of similar compounds. These studies highlight the importance of understanding the environmental persistence and transformation pathways of such chemicals, as well as developing effective removal methods from water sources to mitigate potential risks (Muszyński, Brodowska, & Paszko, 2019).
Pharmacological Activities
Given the pharmacological significance of isatin and its analogs, including anti-microbial, anticancer, antiviral, and anticonvulsant activities, the compound may also possess diverse biological activities worthy of exploration. This opens up avenues for research into its potential therapeutic applications, highlighting the importance of understanding its mechanisms of action and efficacy across different biological targets (Mathur & Nain, 2014).
将来の方向性
作用機序
Mode of Action
It’s worth noting that compounds with similar structures have been reported to act as auxins, which are growth hormones that naturally exist in plants . These compounds can interact with their targets and cause changes in cellular processes. More detailed studies are required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Related compounds have been known to influence various biochemical pathways, including those involved in cell growth and metabolism
Result of Action
Similar compounds have been reported to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.
特性
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-11-6-7-14-12(10-11)16(20)17(21)19(14)8-9-22-15-5-3-2-4-13(15)18/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWISTTXLUTQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

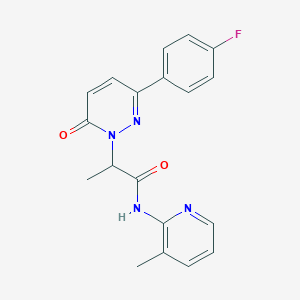
![7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2480699.png)
![6-methyl-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2480700.png)
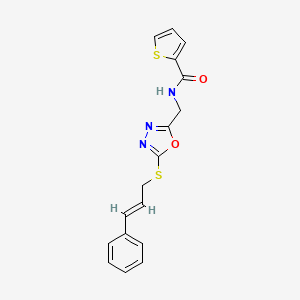
![2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide](/img/structure/B2480708.png)

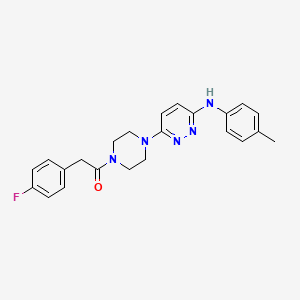
![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2480711.png)

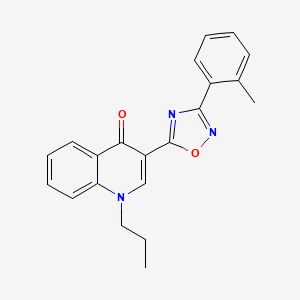
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2480715.png)
![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)
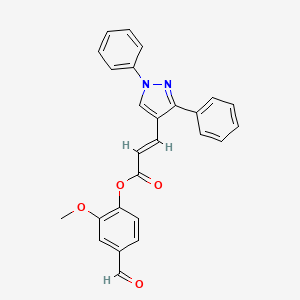
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2480720.png)